Literature review of 1-(1,2-Oxazol-5-yl)propan-2-amine derivatives
Literature review of 1-(1,2-Oxazol-5-yl)propan-2-amine derivatives
An In-depth Technical Guide to 1-(1,2-Oxazol-5-yl)propan-2-amine Derivatives: Synthesis, Pharmacological Potential, and Future Directions
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often yields novel molecular entities with significant therapeutic potential. The 1,2-oxazole (isoxazole) ring is one such scaffold, a five-membered heterocycle renowned for its metabolic stability and its ability to act as a versatile pharmacophore in a range of biologically active compounds.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This guide focuses on the convergence of the isoxazole nucleus with a propan-2-amine side chain, creating the core structure of 1-(1,2-Oxazol-5-yl)propan-2-amine . The propan-2-amine fragment is a well-known structural motif found in numerous neurologically active compounds and serves as a critical linker or pharmacophoric element. The amalgamation of these two moieties presents a compelling chemical scaffold for the exploration of new therapeutic agents.
As a Senior Application Scientist, my objective is to provide a comprehensive technical overview for fellow researchers and drug development professionals. This document will delve into the synthetic rationale, potential biological activities, and structure-activity relationships (SAR) of these derivatives, grounding the discussion in established chemical principles and field-proven insights. We will explore not just what to do, but why specific experimental choices are made, ensuring a self-validating and authoritative narrative.
Part 1: Synthetic Strategies for the Isoxazole Core
The construction of the 1-(1,2-oxazol-5-yl)propan-2-amine scaffold hinges on the reliable formation of the 5-substituted isoxazole ring. Several robust methods exist, with the choice often depending on the availability of starting materials and the desired substitution patterns. A prevalent and highly effective strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.
A generalized synthetic workflow is presented below. The key is the creation of a suitable propargyl precursor which can then be cyclized to form the isoxazole ring, followed by functional group manipulation to install the amine.
Caption: Generalized synthetic workflow for 1-(1,2-oxazol-5-yl)propan-2-amine derivatives.
Key Experimental Protocol: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-amine
This protocol outlines a plausible, multi-step synthesis for a representative compound.
Step 1: Synthesis of 4-phenyl-1-(trimethylsilyl)but-3-yn-2-one
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To a solution of (phenylethynyl)trimethylsilane (1.0 eq) in dry THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture for 1 hour at -78°C.
-
Add acetyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ynone.
-
Causality: The use of a silyl protecting group on the terminal alkyne prevents unwanted side reactions. n-BuLi is a strong base required to deprotonate the alkyne, creating a nucleophilic acetylide for acylation.
-
Step 2: Synthesis of 5-(1-hydroxy-1-methylethyl)-3-phenyl-1,2-oxazole
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Dissolve the ynone from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add sodium acetate (2.0 eq) and reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Resuspend the residue in water and extract with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The desilylation and cyclization often occur in this one-pot reaction.
-
Purify by column chromatography to obtain the isoxazole alcohol.
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Causality: The reaction of the β-alkynyl ketone with hydroxylamine proceeds via a cyclocondensation mechanism to form the stable isoxazole ring.
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Step 3: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-one
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Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane at 0°C.
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Add Dess-Martin periodinane (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.
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Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
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Separate the layers and extract the aqueous layer with dichloromethane.
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Combine organic layers, wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, and concentrate to yield the ketone, which can be used without further purification.
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Causality: Dess-Martin periodinane is a mild and efficient oxidizing agent for converting secondary alcohols to ketones without harsh conditions that could compromise the isoxazole ring.
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Step 4: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-amine
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Dissolve the ketone from Step 3 (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the mixture to pH ~2 with 2M HCl and stir for 30 minutes.
-
Basify to pH ~10 with 2M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final amine product.
-
Causality: Reductive amination is a classic method for converting ketones to amines. Sodium cyanoborohydride is a selective reducing agent that is stable in mildly acidic conditions, making it ideal for this transformation.
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Part 2: Pharmacological Profile and Biological Potential
While literature on the specific 1-(1,2-Oxazol-5-yl)propan-2-amine scaffold is nascent, the known activities of its constituent parts and related heterocyclic systems provide a strong basis for predicting its pharmacological profile. Heterocyclic compounds containing isoxazole, pyrazole, and oxadiazole rings exhibit a diverse range of biological effects.[1]
| Biological Activity | Associated Heterocyclic Core | Key Findings & Rationale | Representative Citations |
| Antiproliferative | 1,2,5-Oxadiazole | Derivatives have shown cytotoxicity against human tumor cell lines (HCT-116, HeLa) and may act as topoisomerase inhibitors. | [2],[3] |
| Antimicrobial | Benzisoxazole, Oxazine | Broad-spectrum activity against various bacterial and fungal strains is a common feature of these scaffolds. | [1],[4] |
| Anti-inflammatory | Pyrazoline | Derivatives have demonstrated significant anti-inflammatory activity, potentially through inhibition of COX/LOX pathways. | [5] |
| Antiviral | Pyrazole, Benzoxazole | Certain derivatives have shown promise as antiviral agents, including against influenza strains. | [6],[7] |
| CNS Activity | Various (General Principle) | The propan-2-amine side chain is a classic psychostimulant backbone. Its inclusion suggests potential for CNS applications, though this requires careful investigation of receptor binding profiles. | N/A (General Knowledge) |
Part 3: Structure-Activity Relationship (SAR) Insights
For drug development professionals, understanding how structural modifications impact biological activity is paramount. A systematic SAR study of this scaffold would be essential to optimize potency and selectivity while minimizing toxicity. The diagram below highlights key positions for chemical modification.
Caption: Key modification sites for SAR studies of the 1-(1,2-oxazol-5-yl)propan-2-amine scaffold.
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Position R¹ (Isoxazole C3): This is a prime location for introducing diversity.
-
Rationale: Substituting this position with various aryl or heteroaryl groups can significantly alter lipophilicity, electronic properties, and steric bulk. This directly influences target engagement, cell permeability, and metabolic stability. For example, introducing electron-withdrawing groups might enhance potency in some enzyme-inhibiting contexts.[8]
-
-
Position R² (Amine): The primary amine offers a handle for straightforward derivatization.
-
Rationale: Acylation, alkylation, or sulfonylation can produce secondary or tertiary amines and amides. This modulates the amine's basicity and hydrogen-bonding capability, which is often critical for interacting with target proteins (e.g., forming salt bridges with acidic residues like aspartate or glutamate).[9]
-
-
Position R³ (Propane Bridge): Modification here is more synthetically challenging but can be informative.
-
Rationale: Introducing alkyl groups (e.g., a methyl group at C1) can restrict conformational flexibility. This can lock the molecule into a more bioactive conformation, increasing affinity for its target, but may also introduce chiral centers that require separation and individual testing.
-
Protocol: Antiproliferative Screening (MTT Assay)
To validate the potential anticancer activity, a standard MTT assay can be employed.[2]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Directions and Conclusion
The 1-(1,2-Oxazol-5-yl)propan-2-amine scaffold represents a promising, yet underexplored, area for drug discovery. This guide has laid out a logical and experimentally grounded framework for synthesizing and evaluating these novel derivatives.
Future work should focus on:
-
Library Synthesis: Executing the proposed synthetic strategies to build a diverse library of compounds with variations at the R¹, R², and R³ positions.
-
Broad Biological Screening: Testing the synthesized library against a wide panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes or receptors to uncover primary biological activities.
-
Mechanism of Action Studies: For any identified "hit" compounds, subsequent studies should be conducted to elucidate their specific molecular target and mechanism of action.
-
Pharmacokinetic Profiling: Promising lead compounds will require evaluation of their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-like potential.
By combining the stability and versatility of the isoxazole ring with the proven pharmacophoric nature of the propan-2-amine side chain, researchers are well-equipped to explore a new chemical space teeming with therapeutic possibilities. The methodologies and insights provided herein serve as a robust starting point for these exciting endeavors.
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